molecular formula C7H6F3NO B119238 2-Methyl-3-trifluoroacetyl-1H-pyrrole CAS No. 142991-74-0

2-Methyl-3-trifluoroacetyl-1H-pyrrole

Cat. No. B119238
M. Wt: 177.12 g/mol
InChI Key: AWLQJVYDEIMKKF-UHFFFAOYSA-N
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Description

2-Methyl-3-trifluoroacetyl-1H-pyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are known to constitute the core of a large number of alkaloids and many other physiologically active compounds . Fluoropyrrole derivatives, such as 2-Methyl-3-trifluoroacetyl-1H-pyrrole, are important in various applications .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-trifluoroacetyl-1H-pyrrole is C6H4F3NO . The reaction of three equivalents of 2-(trifluoroacetyl)pyrrole with triols produces triesters of pyrrole-2-carboxylic acid, which crystallize in space groups with molecular C3 symmetry .


Chemical Reactions Analysis

The chapter on the chemistry of fluorinated pyrroles summarizes the major synthetic pathways towards fluoro- and trifluoromethylpyrroles . The reaction type used to gain the target fluorinated pyrrole is organized according to the reaction type .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-trifluoroacetyl-1H-pyrrole include a molecular weight of 163.1 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

While specific safety data for 2-Methyl-3-trifluoroacetyl-1H-pyrrole was not found, pyrrole is known to be a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled .

Future Directions

Fluoropyrrole derivatives are strongly attractive as synthetic targets for further investigation due to their wide range of applications . Future research may focus on improving the synthesis process, exploring new applications, and understanding the mechanism of action of these compounds in more detail.

properties

IUPAC Name

2,2,2-trifluoro-1-(2-methyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-4-5(2-3-11-4)6(12)7(8,9)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLQJVYDEIMKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-trifluoroacetyl-1H-pyrrole

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